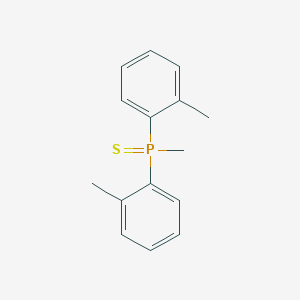![molecular formula C18H12Cl2N2O5S B14204824 2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide CAS No. 823782-37-2](/img/structure/B14204824.png)
2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide is an organic compound with the molecular formula C18H12Cl2N2O4S. This compound is characterized by the presence of two chlorine atoms, a nitrophenoxy group, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide typically involves multiple steps:
Nitration: The initial step involves the nitration of phenol to produce 4-nitrophenol.
Etherification: 4-nitrophenol is then reacted with 2,5-dichlorobenzene in the presence of a base to form 2,5-dichloro-4-nitrophenoxybenzene.
Sulfonation: The final step involves the sulfonation of 2,5-dichloro-4-nitrophenoxybenzene with chlorosulfonic acid, followed by the reaction with aniline to form the desired sulfonamide product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The compound can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different substituents replacing the chlorine atoms.
Reduction: Formation of 2,5-dichloro-N-[4-(4-aminophenoxy)phenyl]benzene-1-sulfonamide.
Oxidation: Formation of various oxidized derivatives depending on the conditions.
Wissenschaftliche Forschungsanwendungen
2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and as an intermediate in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloro-1-(4-nitrophenoxy)benzene: Similar structure but lacks the sulfonamide group.
2,5-Dichloro-1,4-benzenediamine: Contains amino groups instead of the nitrophenoxy group.
2,5-Dichloro-4-nitrophenoxybenzene: Lacks the sulfonamide group.
Uniqueness
2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide is unique due to the presence of both the nitrophenoxy and sulfonamide groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
823782-37-2 |
|---|---|
Molekularformel |
C18H12Cl2N2O5S |
Molekulargewicht |
439.3 g/mol |
IUPAC-Name |
2,5-dichloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H12Cl2N2O5S/c19-12-1-10-17(20)18(11-12)28(25,26)21-13-2-6-15(7-3-13)27-16-8-4-14(5-9-16)22(23)24/h1-11,21H |
InChI-Schlüssel |
PYWLWHLCCNROQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)OC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


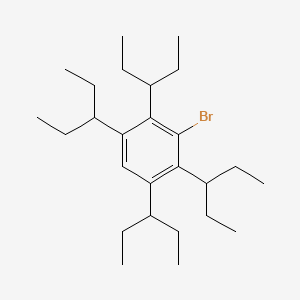
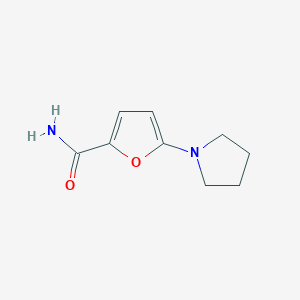
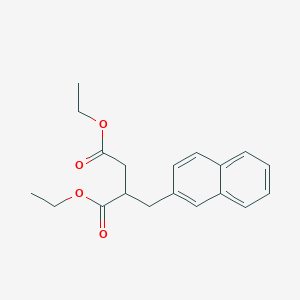
![1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene](/img/structure/B14204754.png)
![5-Chloro-2-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one](/img/structure/B14204757.png)
![2-({4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14204762.png)
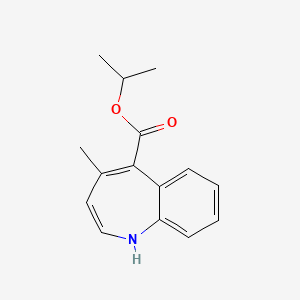
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-methoxy-](/img/structure/B14204766.png)
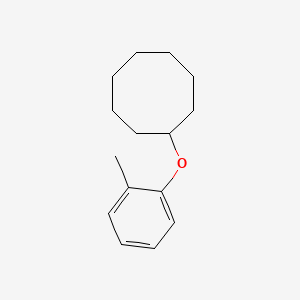
![D-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204773.png)


